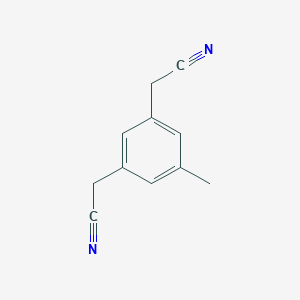

5-Methyl-1,3-benzenediacetonitrile

Description

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles are a class of organic compounds characterized by a nitrile group (-C≡N) attached to an aromatic ring. This functional group imparts unique reactivity to the molecule. The strong electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, while also making the cyano carbon susceptible to nucleophilic attack. This dual reactivity makes aromatic nitriles versatile precursors for a wide array of chemical transformations.

5-Methyl-1,3-benzenediacetonitrile, also known as 3,5-bis(cyanomethyl)toluene, is a notable example within this class. chemicalbook.com Its structure, featuring two nitrile groups and a methyl group on a benzene (B151609) ring, provides multiple reactive sites for further functionalization. The presence of two nitrile groups significantly enhances its utility as a building block for more complex, multi-functionalized molecules.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol nih.gov |

| Physical State | White powder aksci.com |

| Melting Point | 76-80°C aksci.com |

| Boiling Point | 225°C at 14 mmHg chemicalbook.com |

| Solubility | Soluble in chloroform (B151607) and dichloromethane (B109758) chemicalbook.com |

Significance as a Strategic Building Block in Complex Molecule Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of the non-steroidal aromatase inhibitor, Anastrozole (B1683761). chemicalbook.comgoogle.comgoogle.com Aromatase inhibitors are a class of drugs used in the treatment of breast cancer in postmenopausal women.

The synthesis of Anastrozole from this compound typically involves a multi-step process. A common synthetic route begins with the reaction of 3,5-bis-bromomethyltoluene with sodium cyanide or potassium cyanide to yield this compound. google.comgoogle.com This is a crucial step that introduces the two nitrile functionalities.

Following its formation, this compound undergoes methylation at the α-position to the cyano groups. google.comgoogle.com This is typically achieved using a strong base like sodium hydride followed by treatment with methyl iodide, leading to the formation of α,α,α′,α′-tetramethyl-5-methyl-1,3-benzenediacetonitrile. google.comgoogle.com Subsequent bromination and reaction with 1,2,4-triazole (B32235) ultimately yield Anastrozole. google.comgoogle.com

The structural framework of this compound is instrumental in this synthesis, providing the necessary carbon skeleton and reactive nitrile groups that are elaborated upon to construct the final, complex pharmaceutical agent. This highlights its importance as a strategic building block, where its carefully designed structure directly contributes to the efficient assembly of a high-value molecule.

Overview of Research Trajectories and Current Challenges

Current research and challenges surrounding this compound are largely centered on its established role in the synthesis of Anastrozole and related compounds.

Research Trajectories: The existing synthetic pathway to Anastrozole via this compound is well-established. However, research efforts continue to focus on process optimization. This includes the exploration of greener and more efficient synthetic methods. For instance, some patented procedures have investigated alternative solvents to the traditionally used carbon tetrachloride for subsequent bromination steps, aiming to reduce environmental impact and improve safety. google.com Further research may focus on developing catalytic methods for the cyanation step to avoid the use of large excesses of cyanide salts.

Current Challenges: A significant challenge in the synthetic route involving this compound is the handling of hazardous reagents. The synthesis of the precursor, 3,5-bis-bromomethyltoluene, and the use of cyanide salts in the formation of the dinitrile require stringent safety protocols. google.comgoogle.com Furthermore, the subsequent steps in the Anastrozole synthesis often utilize toxic solvents and reagents, presenting ongoing challenges for large-scale, environmentally benign production. google.com

While this compound is a key building block for Anastrozole, its application in the synthesis of other complex molecules appears to be limited in the current body of scientific literature. A potential area for future research would be to explore the utility of this dinitrile in the creation of novel molecular scaffolds for applications beyond its current primary use. The presence of multiple reactive sites suggests that it could be a versatile starting material for the synthesis of a variety of heterocyclic and polyfunctional aromatic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

107170-81-0 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2,5-dimethylbenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C10H8N2/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-4H,1-2H3 |

InChI Key |

CQDLIGVVPZHEAS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)CC#N)CC#N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C#N)C)C#N |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Classical Synthesis Routes

The traditional and most common method for synthesizing 5-Methyl-1,3-benzenediacetonitrile involves the transformation of aryl dihalogenated precursors. This approach relies on well-established nucleophilic substitution reactions.

Transformation from Aryl Dihalogenated Precursors

The classical synthesis of this compound typically starts from 3,5-bis(halomethyl)toluene, such as 3,5-bis(bromomethyl)toluene or 3,5-bis(chloromethyl)toluene. The core of this transformation is a nucleophilic substitution reaction where a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), displaces the halide ions.

This reaction is a double substitution on the benzylic positions of the toluene (B28343) derivative. The general reaction scheme is as follows:

C₇H₆(CH₂X)₂ + 2 NaCN → C₇H₆(CH₂CN)₂ + 2 NaX (where X = Cl, Br)

The choice of the halogen in the precursor can influence the reaction rate, with bromides generally being more reactive than chlorides due to the lower bond enthalpy of the C-Br bond compared to the C-Cl bond. The reaction is typically carried out by heating the reactants under reflux in a suitable solvent.

A study on the synthesis of anastrozole (B1683761) intermediates utilized the cyanation of 3,5-bis(bromomethyl)toluene to produce 2,2'-(5-methyl-1,3-phenylene)diacetonitrile, another name for this compound. core.ac.uk This highlights the industrial relevance of this classical route.

Mechanistic Investigations of Cyanation Reactions

The cyanation of benzylic halides like 3,5-bis(halomethyl)toluene proceeds via a nucleophilic substitution mechanism. Depending on the reaction conditions and the structure of the substrate, the reaction can follow either an S(_N)1 or S(_N)2 pathway.

For primary benzylic halides, such as the starting material for this compound synthesis, the S(_N)2 mechanism is generally favored. In this concerted mechanism, the cyanide ion (CN⁻), acting as a nucleophile, attacks the electrophilic carbon atom of the halomethyl group from the backside, leading to a transition state where both the nucleophile and the leaving group (halide ion) are partially bonded to the carbon atom. Subsequently, the halide ion departs, resulting in the formation of the carbon-cyanide bond with an inversion of configuration at the reaction center.

However, benzylic systems are also capable of stabilizing a carbocation intermediate due to resonance with the benzene (B151609) ring. This stabilization can make an S(_N)1 pathway competitive, especially with secondary or tertiary benzylic halides or under conditions that favor carbocation formation (e.g., polar protic solvents). In the S(_N)1 mechanism, the halide ion first departs to form a benzylic carbocation, which is then rapidly attacked by the cyanide nucleophile. Given that the precursor for this compound is a primary halide, the S(_N)2 pathway is the more probable route.

Development of Environmentally Conscious Synthetic Protocols

In recent years, there has been a growing emphasis on developing greener and more sustainable chemical processes. For the synthesis of this compound, this has translated into exploring less toxic solvent systems and optimizing reaction conditions to improve yield and selectivity, thereby reducing waste.

Exploration of Non-Toxic Solvent Systems for Precursor Synthesis

The choice of solvent is crucial in nucleophilic substitution reactions. Traditionally, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have been used for cyanation reactions as they can solvate the cation of the cyanide salt while leaving the cyanide anion relatively free and highly nucleophilic. However, these solvents are often toxic and difficult to remove.

Research into greener alternatives has explored the use of less hazardous solvents. For instance, ethanol (B145695) is a common solvent for the reaction of halogenoalkanes with cyanide ions. It is important to use ethanolic conditions without the presence of water to avoid the competing substitution reaction with hydroxide (B78521) ions, which would lead to the formation of alcohols. ijariie.com

More advanced and environmentally benign approaches include the use of phase-transfer catalysis (PTC). In PTC, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the aryl dihalide. This can allow the reaction to be carried out in less polar, non-toxic solvents like toluene or even under solvent-free conditions. The use of Amberlite IRA 900 supported cyanide ion under solvent-free, ultrasound-assisted conditions represents a significant advancement in this area, offering good to excellent yields in short reaction times. researchgate.net Another approach involves the use of a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as an efficient and ecofriendly catalyst for nitrile synthesis from aldehydes under solvent-free conditions, which could be adapted for dihalide precursors. organic-chemistry.org

Improved Yield and Selectivity Studies in Preparative Reactions

Optimizing the yield and selectivity of the cyanation reaction is critical for an efficient and cost-effective process. Selectivity is particularly important in the synthesis of this compound to avoid the formation of mono-cyanated byproducts.

One study focusing on the continuous flow synthesis of anastrozole intermediates reported a 100% conversion for the cyanation of 3,5-bis(bromomethyl)toluene to 2,2'-(5-methyl-1,3-phenylene)diacetonitrile in just one minute at 190 °C in a 1.7 mL LTF reactor, achieving a high throughput of 5.2 g/h. core.ac.uk This demonstrates how modern process technology can dramatically improve reaction efficiency.

The following table summarizes the impact of different reaction conditions on the synthesis of nitriles, which can be extrapolated to the synthesis of this compound.

| Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| CuCN (Microwave) | NMP | - | 20-30 min | Good | tandfonline.com |

| Pd(OAc)₂ | DMF | - | - | - | rsc.org |

| Amberlite IRA 900 (Ultrasound) | Solvent-free | 80 | 10-40 min | Good to Excellent | researchgate.net |

| Continuous Flow | - | 190 | 1 min | 100 (conversion) | core.ac.uk |

Modern Synthetic Approaches

Beyond classical methods, modern synthetic chemistry offers innovative approaches for the synthesis of this compound, often with improved efficiency, safety, and environmental profiles.

One notable modern approach is the use of palladium-catalyzed cyanation reactions. These methods can utilize a variety of cyanide sources, including less toxic ones like potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.org A patent describes a method for synthesizing an anastrozole intermediate, which involves the decarboxylation cyanomethylation of a cyanoacetate (B8463686) derivative and 3,5-dihalogenated toluene using a palladium catalyst and an organic phosphorus ligand. google.com This method is advantageous as it can circumvent the use of highly toxic cyanides. google.com

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate organic reactions. Microwave irradiation can significantly reduce reaction times for the cyanation of aryl bromides, often from hours to minutes, while maintaining good yields. tandfonline.com The use of N-methylpyrrolidinone (NMP) as a solvent has been found to be effective in microwave-assisted cyanation with CuCN. tandfonline.com

Ultrasound-assisted synthesis is another green chemistry technique that has been applied to nitrile synthesis. Sonication can promote reactions by creating localized high temperatures and pressures through acoustic cavitation, often leading to shorter reaction times and higher yields under milder conditions. ijariie.comsid.ir For example, the use of ultrasound with Amberlite IRA 900 supported cyanide under solvent-free conditions provides an efficient and environmentally friendly route to benzyl (B1604629) nitriles. researchgate.net

Furthermore, the development of nickel-catalyzed cyanation of benzylic pivalate (B1233124) esters offers an alternative to using benzylic halides. researchgate.net This method expands the range of suitable starting materials for the synthesis of α-arylacetonitriles.

Continuous Flow System Implementations

The continuous flow synthesis of this compound has been successfully demonstrated using specialized reactor setups. One notable implementation involves the cyanation of 3,5-bis(bromomethyl)toluene. core.ac.uk In this process, a 1.7 mL Laminar Flow Tubular (LTF) reactor is utilized. core.ac.uk Such reactors are designed to ensure predictable and controlled reaction conditions, which is crucial for handling highly reactive intermediates and achieving high product selectivity.

Furthermore, the integration of multiple continuous flow reactors has been explored to perform multi-step syntheses in a streamlined manner. For the production of this compound (also referred to as 3,5-bis(cyanomethyl)toluene), a system comprising two integrated 1.7 mL LTF reactors has been employed. core.ac.uk This "one-flow" approach allows for the sequential transformation of starting materials to the final product without the need for isolation and purification of intermediates, thereby reducing processing time and potential for material loss. core.ac.uk

Optimization of Reaction Parameters in Flow Chemistry

A critical advantage of continuous flow chemistry is the ability to precisely control reaction parameters to maximize conversion and selectivity. In the synthesis of this compound from 3,5-bis(bromomethyl)toluene, reaction conditions have been optimized to achieve high efficiency. The cyanation reaction reached 100% conversion with a remarkably short residence time of just one minute when conducted at a temperature of 190 °C. core.ac.uk

The table below summarizes the optimized reaction parameters for the continuous flow synthesis of this compound.

| Parameter | Value | Reference |

| Reactor Type | 1.7 mL LTF Reactor | core.ac.uk |

| Starting Material | 3,5-bis(bromomethyl)toluene | core.ac.uk |

| Reaction Type | Cyanation | core.ac.uk |

| Temperature | 190 °C | core.ac.uk |

| Residence Time | 1 minute | core.ac.uk |

| Conversion | 100% | core.ac.uk |

Scaling-Up Strategies and Throughput Analysis

The scalability of a synthetic process is a key consideration for industrial applications. Continuous flow chemistry offers inherent advantages for scaling up production, which is often achieved by either extending the operational time of the reactor or by "numbering-up" (running multiple reactors in parallel).

In the context of the synthesis of intermediates for compounds like this compound, scaling-up studies have demonstrated the potential for increased production rates. For the cyanation step to produce this compound, a throughput of 5.2 g/h was achieved in a 1.7 mL LTF reactor. core.ac.uk This demonstrates the capability of laboratory-scale flow systems to produce significant quantities of material.

Scaling-up strategies often involve transitioning from smaller microreactors, used for initial optimization, to larger reactors. For instance, in a related process step, a reaction was successfully scaled from a 15 μL glass microreactor to a 1.7 mL LTF reactor, resulting in a significant increase in throughput. core.ac.uk This approach allows for the rapid development and optimization of a process on a small scale before committing to larger-scale production, thereby saving time and resources.

The throughput analysis for the continuous flow synthesis of this compound is presented in the table below.

| Reactor Volume | Throughput | Conversion | Reference |

| 1.7 mL | 5.2 g/h | 100% | core.ac.uk |

Chemical Transformations and Derivatization Strategies

Reactions at the Acetonitrile (B52724) Methylene (B1212753) Protons

The protons on the carbon atoms alpha to the nitrile groups in 5-Methyl-1,3-benzenediacetonitrile are acidic and can be readily removed by a strong base to form a carbanion. This nucleophilic center is central to a variety of alkylation reactions, enabling the construction of more sterically hindered and functionally diverse derivatives.

Alpha-Alkylation Reactions, notably Methylation

A significant transformation of this compound is its exhaustive methylation. This reaction is a critical step in the synthesis of the non-steroidal aromatase inhibitor, Anastrozole (B1683761). synzeal.comscience24.com The process involves the deprotonation of both acetonitrile methylene groups using a strong base, followed by quenching with a methylating agent.

In a typical procedure, this compound is treated with a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF). science24.com The resulting dianion is then reacted with an excess of a methylating agent, such as methyl iodide or methyl p-toluenesulfonate, to yield α,α,α',α'-tetramethyl-5-methyl-1,3-benzenediacetonitrile. science24.comscience24.com

Alternative methods utilizing phase-transfer catalysis (PTC) have also been developed. science24.comscience24.com These methods employ a base like concentrated aqueous potassium or sodium hydroxide (B78521), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, and a methylating agent like methyl chloride or bromide in a solvent such as toluene (B28343). science24.comscience24.com While PTC can be effective, the purity of the resulting product is crucial for its subsequent use in pharmaceutical synthesis. science24.com The use of 60-75% aqueous potassium hydroxide has been shown to improve yields and purity compared to the more traditional 50% sodium hydroxide solution. science24.com

The successful synthesis of α,α,α',α'-tetramethyl-5-methyl-1,3-benzenediacetonitrile is confirmed through various analytical techniques, with the product appearing as a white solid.

Table 1: Reagents and Conditions for the Methylation of this compound

| Base | Methylating Agent | Solvent | Catalyst (for PTC) | Reference |

| Sodium Hydride | Methyl Iodide | DMF | - | science24.com |

| Sodium Hydride | Methyl p-toluenesulfonate | DMF | - | science24.com |

| 50% aq. NaOH | Methyl Bromide/Chloride | Toluene | Benzyltriethylammonium chloride | science24.com |

| 60% aq. KOH | Methyl Bromide | Toluene | Tetrabutylammonium bromide | science24.com |

Synthesis of Sterically Hindered Benzenediacetonitrile Derivatives

The aforementioned alpha-methylation is a prime example of the synthesis of a sterically hindered derivative of this compound. The introduction of four methyl groups at the α-positions of the acetonitrile moieties significantly increases the steric bulk around the reactive centers. This steric hindrance can influence the subsequent reactivity of the molecule. The resulting compound, α,α,α',α'-tetramethyl-5-methyl-1,3-benzenediacetonitrile, is also known as Anastrozole Impurity H (EP) or Anastrozole USP Related Compound A. lgcstandards.com

Aromatic Ring and Methyl Substituent Functionalization

Beyond the reactivity of the acetonitrile groups, the aromatic ring and its methyl substituent offer further opportunities for chemical modification.

Side-Chain Bromination Studies

The methyl group on the aromatic ring of the tetramethylated derivative, α,α,α',α'-tetramethyl-5-methyl-1,3-benzenediacetonitrile, can undergo free-radical bromination. This reaction, typically a Wohl-Ziegler bromination, is another key step in the synthesis of Anastrozole. synzeal.com

The Wohl-Ziegler reaction involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and is often carried out in a non-polar solvent like carbon tetrachloride. synzeal.com However, due to the environmental concerns associated with chlorinated solvents, alternative solvents like acetonitrile have been explored and found to be effective, in some cases providing a higher yield of the desired product. synzeal.com The reaction selectively brominates the benzylic methyl group to afford α,α,α',α'-tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile, also known as Anastrozole Impurity C. synzeal.compharmaffiliates.com

The progress of the reaction can be monitored by techniques such as HPLC to ensure the complete conversion of the starting material and to minimize the formation of impurities like the dibrominated product, 2,2'-[5-(dibromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) (Anastrozole - Impurity D). pharmaffiliates.com

Table 2: Wohl-Ziegler Bromination of α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile

| Brominating Agent | Radical Initiator | Solvent | Product | Reference |

| N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | α,α,α',α'-Tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile | synzeal.com |

| N-Bromosuccinimide | - | Acetonitrile | α,α,α',α'-Tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile | synzeal.com |

Introduction of Hydroxymethyl Moieties

The introduction of a hydroxymethyl group onto the benzene (B151609) ring has been observed in the context of Anastrozole synthesis, leading to the formation of 2,2′-[5-(Hydroxymethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile), which is recognized as Anastrozole EP Impurity E. synzeal.comchemicalbook.com While the exact synthetic pathway to this impurity as a byproduct is not extensively detailed in readily available literature, it is plausible that it arises from the hydrolysis of the brominated intermediate, α,α,α',α'-tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile, under certain reaction or workup conditions. The intentional synthesis of this hydroxymethyl derivative would likely involve the nucleophilic substitution of the benzyl (B1604629) bromide with a hydroxide source.

Elaboration into Heterocyclic Systems

The functionalized derivatives of this compound are valuable intermediates for the construction of various heterocyclic systems. The dinitrile functionality itself can participate in cyclization reactions to form nitrogen-containing rings.

A prominent example is the final step in the synthesis of Anastrozole, where the brominated intermediate, α,α,α',α'-tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile, is reacted with 1,2,4-triazole (B32235) or its sodium salt in a polar aprotic solvent like dimethylformamide (DMF). synzeal.com This nucleophilic substitution reaction displaces the bromide and forms a new carbon-nitrogen bond, yielding Anastrozole, which incorporates a 1,2,4-triazole ring. synzeal.com

While the synthesis of Anastrozole is the most documented example, the dinitrile moiety of this compound and its derivatives holds potential for the synthesis of other heterocyclic systems. For instance, dinitriles are known precursors for the synthesis of pyridines and pyrimidines through various condensation and cyclization reactions, although specific examples starting from this compound are not widely reported in the literature.

Formation of Triazole-Containing Derivatives

This compound is a pivotal intermediate in the synthesis of complex heterocyclic structures, most notably in the production of Anastrozole, a potent non-steroidal aromatase inhibitor. lookchem.comvjs.ac.vnchemicalbook.com The chemical pathway to Anastrozole from this compound involves a multi-step process that builds the final molecule, which incorporates a 1,2,4-triazole ring.

The synthesis begins with the alkylation of the carbon atoms alpha to the nitrile groups. This compound is treated with a strong base, such as sodium hydride, to deprotonate the benzylic positions, followed by methylation using an agent like iodomethane. lookchem.comgoogle.com This step yields α,α,α′,α′-tetramethyl-5-methyl-1,3-benzenediacetonitrile, also known as 3,5-bis(2-cyanoisopropyl)toluene (Ana-3). lookchem.comgoogle.com

Following methylation, the benzylic methyl group on the aromatic ring is functionalized to allow for the introduction of the triazole moiety. This is achieved through a free-radical bromination reaction. The methylated intermediate is treated with a brominating agent, typically N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide, to selectively brominate the methyl group on the toluene backbone. google.comgoogle.com This reaction produces the key bromo-derivative, 2,2'-(5-bromomethyl-1,3-phenylene)di(2-methyl propionitrile). google.comgoogle.com

In the final and defining step, the triazole ring is introduced via a nucleophilic substitution reaction. The bromo-intermediate is reacted with the sodium or potassium salt of 1,2,4-triazole in a polar aprotic solvent, such as dimethylformamide (DMF). google.comgoogle.com The triazolide anion acts as the nucleophile, displacing the bromide ion to form the C-N bond that links the benzyl group to the nitrogen of the triazole ring, thus completing the synthesis of Anastrozole. vjs.ac.vn The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) has been shown to improve the yield and selectivity of this final step. vjs.ac.vn

Table 1: Key Intermediates in the Synthesis of Anastrozole from this compound

| Intermediate Name | Structure | Reagents |

|---|---|---|

| This compound | C₁₁H₁₀N₂ | Starting Material |

| α,α,α′,α′-Tetramethyl-5-methyl-1,3-benzenediacetonitrile (Ana-3) | C₁₅H₁₈N₂ | 1. Sodium Hydride (NaH)2. Iodomethane (CH₃I) |

| 2,2'-(5-Bromomethyl-1,3-phenylene)di(2-methylpropionitrile) (Ana-4) | C₁₅H₁₇BrN₂ | N-Bromosuccinimide (NBS), Benzoyl Peroxide |

Precursor Applications in Quinazoline (B50416) and Quinoline (B57606) Chemistry

A review of the scientific literature did not yield specific, documented examples of this compound being utilized as a direct precursor in the synthesis of quinazoline or quinoline ring systems. While the chemistry of quinazolines and quinolines is extensive, synthetic routes typically originate from precursors such as appropriately substituted anilines, anthranilic acids, or 2-aminoacetophenones. nih.gov For instance, quinoline synthesis can be achieved through classic methods like the Skraup or Doebner-von Miller reactions, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds or glycerol. brieflands.com Similarly, quinazoline synthesis often relies on the cyclization of N-acylanthranilamides or the reaction of 2-aminobenzonitriles with various reagents. The unique dinitrile structure of this compound does not appear to be a common synthon for constructing these particular bicyclic heterocyclic frameworks based on available research.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure. However, specific, experimentally determined NMR data for 5-Methyl-1,3-benzenediacetonitrile is not published in readily available scientific sources. Chemical suppliers, such as Allmpus, indicate that analytical data including ¹H NMR, mass spectrometry, and IR spectroscopy are provided with the purchase of the compound, suggesting that such data has been measured but is proprietary. allmpus.com

Proton (¹H) NMR for Structural Elucidation

Without experimental data, a theoretical analysis of the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons of the acetonitrile (B52724) groups, and the methyl (CH₃) protons. The aromatic protons would likely appear as a complex multiplet in the aromatic region of the spectrum. The two methylene groups, being chemically equivalent, would be expected to produce a single singlet, and the methyl group would also appear as a singlet.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Based on the structure of this compound, one would anticipate signals for the methyl carbon, the methylene carbons, the nitrile carbons, and the distinct carbons of the benzene (B151609) ring. The symmetry of the molecule would result in fewer signals than the total number of carbon atoms. As with ¹H NMR, no experimentally verified ¹³C NMR data is publicly accessible.

Two-Dimensional (2D) NMR Correlation Studies

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the connectivity of the molecule. These studies would definitively link protons to their directly attached carbons (HSQC) and reveal long-range correlations between protons and carbons (HMBC), solidifying the structural assignment. Unfortunately, no such 2D NMR studies have been published.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. While commercial suppliers indicate the availability of mass spectrometry data, the specific fragmentation pattern for this compound is not detailed in public literature. allmpus.com A mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by specific absorption bands. A sharp, intense band would be expected in the region of 2240-2260 cm⁻¹ due to the C≡N stretching of the nitrile groups. vscht.czmsu.edu The spectrum would also show characteristic absorptions for C-H stretching of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (typically below 3000 cm⁻¹). vscht.czmsu.edu Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. vscht.cz Although the availability of IR data is suggested by suppliers, the actual spectrum is not publicly available. allmpus.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination (for relevant derivatives)

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline solid. There are no published reports of single-crystal X-ray diffraction studies for this compound or its relevant derivatives. Such a study would provide precise bond lengths, bond angles, and information about the crystal packing, offering unambiguous confirmation of its molecular structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a primary tool for investigating the electronic structure of 5-Methyl-1,3-benzenediacetonitrile. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size.

A typical DFT study would involve:

Geometry Optimization: Determining the lowest energy structure of the molecule. This would reveal bond lengths, bond angles, and dihedral angles.

Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict its vibrational spectrum (e.g., IR and Raman).

Electronic Property Calculation: Determining properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These are crucial for understanding reactivity. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov

Molecular Descriptor Analysis and Prediction

Based on publicly available data, several computed descriptors for this compound can be tabulated.

| Computed Property | Value |

| Molecular Weight | 170.21 g/mol |

| Exact Mass | 170.084398327 Da |

| XLogP3 | 1.6 |

| Polar Surface Area | 47.6 Ų |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Complexity | 226 |

| IUPAC Name | 2-[3-(cyanomethyl)-5-methylphenyl]acetonitrile |

| InChI | InChI=1S/C11H10N2/c1-9-6-10(2-4-12)8-11(7-9)3-5-13/h6-8H,2-3H2,1H3 |

| InChIKey | XJCXEUYJQHPEAE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)CC#N)CC#N |

Table 1: Computed Molecular Descriptors for this compound. Data sourced from PubChem. nih.gov

These descriptors provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions.

Conformational Analysis and Energy Minimization

The presence of rotatable bonds (the two cyanomethyl groups attached to the benzene (B151609) ring) in this compound suggests the possibility of multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

This analysis would typically involve:

Systematic or Stochastic Search: To explore the potential energy surface and identify various low-energy conformers.

Energy Minimization: Each identified conformer would be subjected to geometry optimization to find its local energy minimum.

Population Analysis: Using the calculated energies, the relative population of each conformer at a given temperature can be predicted using the Boltzmann distribution.

Reaction Mechanism Investigation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. For this compound, this could involve studying the reactions it undergoes, such as the subsequent steps in the synthesis of Anastrozole (B1683761). For example, the deprotonation of the benzylic carbons and subsequent alkylation is a key transformation.

A computational investigation of a reaction mechanism would typically include:

Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is a critical step in understanding the kinetics of a reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state correctly connects the desired reactants and products.

Studies on copper-catalyzed benzylic cyanation, while not specific to this molecule, provide a framework for how the formation of the cyanomethyl groups could be modeled, involving radical intermediates and analysis of their stability and reactivity. nih.govbohrium.comscinito.ai

Research Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Advanced Organic Synthesis

The unique structure of 5-Methyl-1,3-benzenediacetonitrile, featuring two reactive nitrile groups and an aromatic ring, positions it as a crucial building block in the synthesis of intricate organic molecules.

Pathway to Pharmacologically Active Compounds (e.g., Anastrozole (B1683761) and its derivatives)

The most prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of Anastrozole. numberanalytics.comnumberanalytics.comresearchgate.net Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer. numberanalytics.comnih.gov The synthesis of Anastrozole heavily relies on the structural framework provided by this compound.

A common synthetic route involves the cyanation of 3,5-bis(bromomethyl)toluene to yield this compound. longdom.org This reaction serves as a critical step in building the core structure of the final drug molecule. Research into optimizing this synthesis has led to the development of continuous flow systems, which allow for precise control over reaction parameters. In one such system, the cyanation of 3,5-bis(bromomethyl)toluene to produce this compound was achieved with 100% conversion in just one minute at 190°C. longdom.org

Table 1: Synthesis of this compound via Continuous Flow

| Parameter | Value |

|---|---|

| Starting Material | 3,5-bis(bromomethyl)toluene |

| Product | This compound |

| Reaction | Cyanation |

| Conversion | 100% |

| Temperature | 190 °C |

| Time | 1 minute |

Data from a study on the continuous flow synthesis of Anastrozole intermediates. longdom.org

Synthesis of Diverse Chemical Scaffolds for Drug Discovery Research

The reactivity of the two nitrile groups in this compound opens up possibilities for its use as a scaffold in the synthesis of a variety of heterocyclic compounds, which are of significant interest in drug discovery. researchgate.netnumberanalytics.comresearchgate.net Nitriles are versatile functional groups that can undergo a range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic rings. numberanalytics.com

While specific examples of diverse scaffolds derived from this compound are not extensively documented beyond its use for Anastrozole, its structure is amenable to the construction of various ring systems. The two nitrile groups can be reacted with different reagents to form five- or six-membered heterocyclic rings, which are common motifs in many biologically active molecules. nih.gov This makes this compound a potentially valuable starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Prospective Applications in Agrochemical Development

Aromatic nitriles are important intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. numberanalytics.com The nitrile functionality can be a key component of the final active molecule or a precursor to other essential functional groups. Although there is no specific literature detailing the use of this compound in agrochemical development, its chemical nature suggests potential applications in this field. The dinitrile structure could be exploited to synthesize novel molecules with potential herbicidal or insecticidal activity. Further research would be needed to explore these possibilities and to evaluate the biological activity of any resulting compounds.

Integration into Functional Materials

The presence of two nitrile groups on an aromatic platform suggests that this compound could be a valuable ligand for the construction of functional materials.

Design of Coordination Complexes and Ligands

The nitrogen atoms of the nitrile groups in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Aromatic dinitriles can act as bridging ligands, connecting metal centers to form coordination polymers with extended network structures. nih.gov These materials can exhibit interesting properties, such as porosity, catalysis, and specific electronic or magnetic behavior, depending on the metal ion and the geometry of the ligand. The rigid nature of the benzene (B151609) ring in this compound, combined with the flexibility of the cyanomethyl groups, could lead to the formation of unique and potentially functional coordination architectures.

Exploration in Organometallic Chemistry

Organometallic chemistry explores compounds containing metal-carbon bonds. While direct carbon-metal bond formation with the aromatic ring of this compound is possible, the nitrile groups offer a more direct route for interaction with metal centers. The study of organometallic complexes containing nitrile ligands is an active area of research. beilstein-journals.org The electronic properties of the metal center can be tuned by the coordination of ligands like this compound. Such complexes could find applications in catalysis or as precursors for the synthesis of novel materials. The specific use of this compound in this context remains an area for future exploration.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Anastrozole |

| 3,5-bis(bromomethyl)toluene |

Potential as Precursors for Catalytic Systems and Sensor Technologies

Similarly, the potential of this compound as a building block for catalytic systems or in the fabrication of chemical sensors is largely unexplored. The nitrile groups could theoretically serve as coordination sites for metal centers, forming the basis of organometallic catalysts. Likewise, the aromatic and nitrile functionalities could be leveraged in the design of electrochemical or optical sensors.

However, a thorough search of scientific databases and patent literature does not yield any studies that specifically employ this compound for these applications. Research into sensors and catalysts based on other nitrile-functionalized aromatic compounds exists, but direct analogues or specific investigations involving the 5-methyl derivative are not available. This lack of data prevents any detailed discussion or presentation of research findings on its efficacy as a precursor in these technological areas.

Emerging Research Directions and Future Outlook

Development of Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of aromatic nitriles, including precursors to 5-Methyl-1,3-benzenediacetonitrile, often involves harsh reaction conditions and the use of toxic reagents, such as cyanides. wikipedia.org Current research efforts are geared towards the development of "green" and more atom-economical synthetic routes.

Microwave-assisted organic synthesis is another sustainable technique being explored for the synthesis of related compounds like benzylidenemalononitrile. researchgate.net This method offers rapid reaction times and high yields while using environmentally benign solvents like water, and in some cases, can proceed without a catalyst. researchgate.net The application of microwave irradiation to the synthesis of this compound could lead to more energy-efficient and faster production methods.

These modern synthetic strategies align with the principles of green chemistry by aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

Exploration of Unconventional Reactivity Profiles

The two nitrile groups in this compound offer opportunities for exploring unique and unconventional reactivity. Research into the reactivity of related arylacetonitriles has shown their potential for asymmetric aldol (B89426) reactions, which are crucial for the synthesis of enantiomerically pure compounds with potential pharmaceutical applications. hkust.edu.hk The development of an asymmetric variant for the addition of lithiated arylacetonitriles to aldehydes could significantly enhance the synthetic utility of these compounds. hkust.edu.hk

Furthermore, the reactivity of the aromatic ring and the benzylic positions can be exploited. For instance, late-stage functionalization of complex molecules is a significant challenge in organic synthesis. rsc.org Research on related structures demonstrates that selective reactions can be achieved at specific sites, even in the presence of multiple functional groups. rsc.org Investigating the selective functionalization of this compound could lead to a diverse range of new derivatives with potentially interesting biological or material properties. The development of methods for strain-release-driven reactions in cyclic compounds also opens up new possibilities for creating complex molecular architectures from relatively simple precursors. acs.org

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. mdpi.comjocpr.com These computational tools can significantly accelerate the development of new synthetic routes and the discovery of novel molecules.

For a compound like this compound, AI can be employed to:

Predict Reaction Outcomes: Machine learning models can predict the success and yield of chemical reactions, reducing the need for extensive trial-and-error experimentation. nih.gov This is particularly valuable when exploring new or unconventional reactivity.

Discover New Derivatives: AI can be used to design new derivatives of this compound with desired properties. By building predictive models for biological activity or material characteristics, researchers can virtually screen large numbers of potential compounds before committing to their synthesis. researchgate.net

Computer-aided synthesis planning (CASP) tools, powered by AI, are becoming increasingly sophisticated and can provide chemists with valuable insights for designing complex synthetic strategies. nih.govnih.gov The use of these tools can help to overcome challenges in synthesis, such as the lack of sufficient reaction data for novel compounds. mdpi.com

Novel Applications in Niche and High-Value Chemical Sectors

While the primary application of this compound is as a pharmaceutical intermediate, its structural features suggest potential for use in other high-value chemical sectors. Benzeneacetonitrile derivatives, in general, are explored for their diverse biological activities in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

The dinitrile functionality, for instance, can be a precursor to various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The specific 1,3-disubstituted pattern on the toluene (B28343) core could lead to the formation of unique macrocycles or polymers with interesting properties.

Potential areas for future applications include:

Materials Science: The rigid aromatic core and the reactive nitrile groups could be utilized in the synthesis of novel polymers, resins, or functional materials. For example, related compounds are used as fillers in industrial rubber compounds. mdpi.com

Agrochemicals: The structural motifs present in this compound are found in some classes of pesticides. Further derivatization and screening could lead to the discovery of new agrochemical agents.

Fine Chemicals: As a versatile building block, it could be used in the synthesis of a variety of fine chemicals, such as dyes, pigments, and specialty additives. basf.com

The exploration of these novel applications will require further research into the reactivity and properties of this compound and its derivatives.

Q & A

Q. Resolving Contradictions :

- Cross-validate using 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Compare with impurity profiles (e.g., EP-certified reference standards in pharmaceuticals) to rule out isomeric contaminants .

How is this compound applied as a pharmaceutical intermediate, particularly in anticancer drug synthesis?

Answer:

This compound is a key intermediate in synthesizing Anastrozole , a breast cancer therapeutic. Its two nitrile groups enable selective binding to aromatase enzymes. Critical steps include:

- Functionalization : Alkylation or halogenation at the methyl or nitrile positions to enhance bioactivity .

- Purity Validation : HPLC with acetonitrile-based mobile phases (e.g., 80:20 methanol:acetonitrile) ensures compliance with pharmacopeial standards .

(Advanced) What strategies mitigate side reactions during alkylation of this compound derivatives?

Answer:

- Steric Shielding : Use bulky bases (e.g., DBU) to suppress undesired nucleophilic attack on nitrile groups .

- Low-Temperature Gradients : Stepwise cooling (e.g., 0°C to room temperature) minimizes dimerization .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, allowing rapid adjustment .

(Advanced) How can computational tools predict the reactivity of this compound in multi-step syntheses?

Answer:

- Reaxys/REAXYS_BIOCATALYSIS : Screen reaction databases for analogous pathways and kinetic data .

- DFT Calculations : Model transition states to identify energetically favorable reaction coordinates .

- Machine Learning : Train models on nitrile reactivity datasets to predict regioselectivity .

(Advanced) What analytical methods validate pharmaceutical-grade purity of this compound, particularly against isomeric impurities?

Answer:

- HPLC-MS/MS : Quantify impurities (e.g., m/z deviations >0.1 Da) using EP reference standards .

- Chiral Chromatography : Resolve enantiomers if asymmetric synthesis is employed .

- X-ray Crystallography : Confirm crystal structure alignment with certified materials .

Table 2 : Impurity Limits for Pharmaceutical Use

| Impurity Type | Acceptable Threshold | Method |

|---|---|---|

| Isomeric Byproducts | ≤0.15% | HPLC |

| Residual Solvents | ≤50 ppm | GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.